molecular formula C14H17Cl2N3 B14478392 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole CAS No. 66247-36-7

1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole

Cat. No.: B14478392
CAS No.: 66247-36-7
M. Wt: 298.2 g/mol
InChI Key: NEDKLHZEQYTKIX-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a triazole ring and a dichlorophenyl group attached to a hexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hexyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes such as cytochrome P450, which are involved in the biosynthesis of essential cellular components.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the normal metabolic processes of microorganisms, leading to their death.

Comparison with Similar Compounds

1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structural features, which confer unique chemical reactivity and biological activity. Its dichlorophenyl group enhances its ability to interact with biological targets, making it a potent agent in various applications .

Properties

CAS No.

66247-36-7

Molecular Formula

C14H17Cl2N3

Molecular Weight

298.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)hexyl]-1,2,4-triazole

InChI

InChI=1S/C14H17Cl2N3/c1-2-3-4-11(8-19-10-17-9-18-19)13-6-5-12(15)7-14(13)16/h5-7,9-11H,2-4,8H2,1H3

InChI Key

NEDKLHZEQYTKIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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